H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

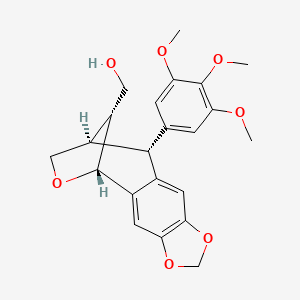

The peptide sequence H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH is a complex oligopeptide with a variety of amino acids, including pyroglutamic acid (Pyr), leucine (Leu), tyrosine (Tyr), glutamic acid (Glu), asparagine (Asn), lysine (Lys), proline (Pro), arginine (Arg), and an unidentified amino acid represented by xiIle. This sequence includes both D- and L- configurations of amino acids, which can have significant implications for the peptide's structure and function.

Synthesis Analysis

The synthesis of oligopeptides can be approached by classical means, as reported in the synthesis of model peptides for antigenic sequences in immunogenetic studies . The synthesis of similar peptides, such as the decapeptide H·Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Try-Gly·OH, has been described in detail, including the use of protecting groups and mild acid catalysis for their removal . These methods could potentially be applied to the synthesis of the peptide , taking into account the need for protecting groups that are suitable for both the D- and L- configurations of amino acids.

Molecular Structure Analysis

The molecular structure of peptides is heavily influenced by the presence and position of amino acids within the sequence. For instance, the presence of Asp, Glu, His, and Lys residues can affect the pKa values of the peptide, as seen in the study of turkey ovomucoid third domain variants . The interactions between residues, such as hydrogen bonds and electrostatic interactions, can also play a crucial role in the peptide's structure, as observed between Glu and Arg residues .

Chemical Reactions Analysis

The reactivity of peptides is often related to the side chains of the constituent amino acids. For example, the presence of Tyr and Glu can be significant in the context of antigenic sequences and their biological activity . The synthesis of peptides containing phosphotyrosine (PTyr) demonstrates the complexity of incorporating chemically reactive groups into peptides and the need for specific protection and deprotection strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH are influenced by the amino acid composition and sequence. The pKa values of titratable side chains, such as those of Asp, Glu, His, and Lys, are critical for understanding the peptide's behavior in different pH environments . Additionally, the solubility, stability, and overall conformation of the peptide will be affected by the presence of D- and L- amino acids, as well as the potential for intramolecular interactions, such as hydrogen bonding and electrostatic interactions .

Applications De Recherche Scientifique

Peptide Synthesis and Analysis

Research involving peptides like H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH often focuses on their synthesis and analytical characterization. For example, Mohammad and Zehra (2008) used silica gel and other reagents for high-performance thin-layer chromatography (HPTLC) to separate amino acids and peptides, a technique potentially applicable to the analysis of complex peptides such as H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH (Mohammad & Zehra, 2008).

Enzymatic Characterization

Enzymatic studies, such as those conducted by Miyoshi et al. (2004), where they characterized serine proteinase enzymes, can provide insights into the biochemical interactions and functionality of peptides. These studies often involve the use of synthetic substrates, which might include complex peptides similar to H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH (Miyoshi et al., 2004).

NMR Spectroscopy in Peptide Studies

NMR spectroscopy is a valuable tool in determining the conformation of peptides in various solutions. Siemion and Picur (1988) demonstrated this by studying the conformation of a series of N-acetylamino acid N'-methylamides, including derivatives of amino acids present in H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH (Siemion & Picur, 1988).

Crystallography and Charge Density Studies

Research like that of Flaig et al. (2002), which examined the charge densities of amino acids, can be instrumental in understanding the crystal structure and electrostatic properties of complex peptides (Flaig et al., 2002).

Conformational Flexibility in Peptide Research

Studies on the conformational flexibility of peptides, as seen in Xu and Deber's (2009) investigation of neurotensin, can offer valuable insights into how complex peptides like H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH may behave in different environments (Xu & Deber, 2009).

Propriétés

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJGZPGTCUMMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H121N21O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1672.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.